1,3-bis(1-phenylvinyl)benzene
Overview
Description
1,3-bis(1-phenylvinyl)benzene is an organic compound with the molecular formula C22H18. It is characterized by a benzene ring substituted at the 1 and 3 positions with 1-phenylethenyl groups.
Mechanism of Action
Target of Action
1,3-bis(1-phenylethenyl)benzene, also known as 1,3-bis(1-phenylvinyl)benzene or Benzene, 1,3-bis(1-phenylethenyl)-, is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the reactive sites on other molecules where polymerization can occur.
Mode of Action
This compound interacts with its targets through a process known as cationic polymerization . This is a type of chain-growth polymerization, where a cationic initiator transfers charge to a monomer which then becomes reactive. This reactivity allows the monomer to join onto a growing polymer chain, resulting in the formation of polystyrene .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of complex triblock copolymer structures .
Pharmacokinetics
It’s also worth noting that the compound is insoluble in water, which could further limit its absorption and distribution in biological systems.
Result of Action
The primary result of the action of 1,3-bis(1-phenylethenyl)benzene is the formation of polystyrene . Polystyrene is a versatile plastic used in a wide range of applications, from food packaging to insulation.
Action Environment
The efficacy and stability of 1,3-bis(1-phenylethenyl)benzene can be influenced by various environmental factors. For instance, the compound has a melting point of 46-48°C , suggesting that it could become unstable at high temperatures. Furthermore, its solubility in organic solvents means that the presence of such solvents could impact its reactivity and the efficiency of the polymerization process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(1-phenylvinyl)benzene typically involves the reaction of benzene with styrene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,3-bis(1-phenylvinyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), under controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3-bis(1-phenylvinyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of complex triblock copolymer structures through cationic polymerization.
Biology: Investigated for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
1,4-Bis(1-phenylethenyl)benzene: Similar structure but with substitutions at the 1 and 4 positions.
1,3-Bis(1-phenylvinyl)benzene: Another isomer with vinyl groups instead of ethenyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo cationic polymerization and form complex polymer structures sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-bis(1-phenylethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBWDZQFGXBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067825 | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34241-86-6 | |
Record name | 1,3-Bis(1-phenylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34241-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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